An In-Depth Technical Guide to N,N'-Di-Boc-(L)-cystine-dimethyl Ester: Structure, Synthesis, and Application
An In-Depth Technical Guide to N,N'-Di-Boc-(L)-cystine-dimethyl Ester: Structure, Synthesis, and Application
Abstract
N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a symmetrically protected derivative of the amino acid L-cystine, engineered for precision in chemical synthesis. By masking the reactive amino and carboxyl functional groups, this reagent serves as a pivotal building block for the controlled introduction of disulfide bonds in peptide synthesis, drug discovery, and materials science. This guide provides a detailed examination of its molecular architecture, elucidates the rationale behind its synthesis, and explores its critical applications in advanced scientific research.
Introduction: Engineering a Molecular Tool for Disulfide Linkages
L-cystine, the dimer of L-cysteine, is distinguished by its disulfide (-S-S-) bond, a covalent linkage that is fundamental to the tertiary and quaternary structure of countless proteins. This disulfide bridge imparts significant structural stability and is often integral to biological function. However, the very reactivity of the functional groups that define amino acids—the primary amine (-NH2) and the carboxylic acid (-COOH)—presents a formidable challenge in synthetic chemistry. Unprotected, these groups can lead to undesired side reactions, polymerization, and low yields of the target molecule.
To harness the unique properties of the cystine scaffold, chemists employ a strategy of temporary modification using "protecting groups." N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a quintessential example of this strategy. The tert-butoxycarbonyl (Boc) groups on the nitrogens and the methyl esters on the carboxyls render the molecule stable and manageable, allowing for its precise incorporation into complex molecular structures. This guide delves into the core structural features and functional advantages of this indispensable chemical reagent.
Molecular Structure and Physicochemical Properties
The structure of N,N'-Di-Boc-(L)-cystine-dimethyl Ester is defined by three key features: the core L-cystine framework, the dual Boc-protecting groups, and the dual methyl ester groups.
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L-Cystine Core: The molecule is built upon two L-cysteine units linked by a disulfide bridge. The stereochemistry at both alpha-carbons is of the (L) or (R) configuration, which is crucial for its application in synthesizing biologically active peptides.[1]
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N-Boc Protection: Each of the two primary amine groups is protected as a tert-butyl carbamate. The bulky Boc group effectively prevents the amine from acting as a nucleophile, thereby inhibiting unwanted amide bond formation during synthesis.[2]
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C-Terminal Methyl Ester: Each of the two carboxylic acid groups is converted to a methyl ester. This modification prevents the carboxylate from participating in acid-base reactions or forming amide bonds, ensuring it remains inert until its planned deprotection.
Physicochemical Data Summary
The physical and chemical properties of this compound are well-defined, ensuring its reliable performance in synthetic protocols.
| Property | Value | Source |
| CAS Number | 77826-55-2 | [1][3][4][5][6][7][8] |
| Molecular Formula | C18H32N2O8S2 | [1][3][5][6][7][9] |
| Molecular Weight | 468.59 g/mol | [1][2][3][5][6][7] |
| Appearance | White to Off-White Solid | [2][3] |
| Melting Point | 118-120 °C | [2][3][4] |
| Solubility | Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3][9] |
| IUPAC Name | methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [1] |
| Storage | Long-term storage recommended at -20°C | [9] |
Synthesis and Characterization: A Validated Protocol
The synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a multi-step process designed for high purity and yield. The logic of the synthesis follows a protection-first strategy.
Step-by-Step Synthetic Workflow
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Esterification of L-Cystine: The process begins with the protection of the two carboxylic acid moieties. L-cystine is dissolved in methanol, and an acid catalyst (such as thionyl chloride or HCl gas) is introduced.[10][11] This Fischer esterification reaction converts both carboxyl groups into methyl esters, yielding L-cystine dimethyl ester dihydrochloride. The reaction is typically driven to completion by heating under reflux.
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Boc Protection of the Amino Groups: The resulting L-cystine dimethyl ester is then subjected to N-protection. The compound is dissolved in a suitable solvent mixture (e.g., dioxane and water), and the pH is adjusted to be basic. Di-tert-butyl dicarbonate ((Boc)2O) is added portion-wise.[12] The amine groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the (Boc)2O, resulting in the formation of the stable tert-butyl carbamate.
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Purification and Isolation: Following the reaction, the product is extracted into an organic solvent. The organic phase is washed to remove unreacted reagents and byproducts. The final product, N,N'-Di-Boc-(L)-cystine-dimethyl Ester, is isolated as a white solid after solvent evaporation and can be further purified by recrystallization.
Analytical Characterization
Confirmation of the structure and purity of the synthesized product is paramount. A suite of analytical techniques is employed:
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Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to confirm the molecular weight of the compound.[13] Analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]+, confirming the accurate mass of 468.59 Da.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the molecular structure. The spectra will show characteristic peaks for the protons and carbons of the Boc groups (a large singlet for the nine equivalent methyl protons), the methyl esters, and the cysteine backbone.
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Melting Point Analysis: A sharp melting point range (118-120 °C) is indicative of high purity.[2][3]
Applications in Research and Drug Development
The utility of N,N'-Di-Boc-(L)-cystine-dimethyl Ester stems from its ability to act as a stable, ready-to-use source of a disulfide-linked diamino acid.
Solid-Phase Peptide Synthesis (SPPS)
This reagent is a cornerstone in the synthesis of peptides and proteins containing disulfide bridges.[] In SPPS, amino acids are added sequentially to a growing peptide chain anchored to a solid resin. The fully protected cystine derivative can be incorporated into the chain like any other amino acid. After the full-length peptide is synthesized, a global deprotection step removes the Boc and ester groups, and the disulfide bond remains, providing a pre-formed structural constraint. This is particularly valuable for producing cyclic peptides and complex proteins where intramolecular disulfide bond formation is critical for biological activity.[]
Drug Design and Bioconjugation
The disulfide bond is a "conditionally stable" linker. It is robust under normal physiological conditions but can be cleaved reductively inside cells where glutathione concentrations are high. This property is exploited in drug delivery systems. N,N'-Di-Boc-(L)-cystine-dimethyl Ester can be used as a precursor to create disulfide-containing linkers that tether a therapeutic agent to a targeting moiety (e.g., an antibody). Once the conjugate reaches the target cell, the disulfide bond is cleaved, releasing the active drug.[]
Protein Folding and Materials Science
Researchers use this compound and similar derivatives to study the intricate mechanisms of protein folding, specifically the role of disulfide bond formation in achieving the native protein conformation.[] In materials science, the reagent is employed to create biomimetic materials, such as hydrogels and coatings, where the reversible nature of the disulfide bond can be used to engineer materials with tunable mechanical properties or controlled degradation profiles.[]
Conclusion
N,N'-Di-Boc-(L)-cystine-dimethyl Ester is more than just a protected amino acid; it is a precisely engineered molecular tool. Its structure, characterized by the strategic placement of Boc and methyl ester protecting groups on an L-cystine scaffold, provides chemists with exceptional control over synthetic outcomes. From enabling the construction of complex, disulfide-bridged peptides to designing sophisticated drug delivery systems and innovative biomaterials, this reagent is a critical asset for professionals in research, drug development, and beyond. Its continued application underscores the power of protective group chemistry in advancing molecular science.
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